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Compound of Interest

Compound Name: 2-lodo-5-nitrosobenzamide

Cat. No.: B15164458

Disclaimer: This technical guide details the structure elucidation of 2-lodo-5-nitrobenzamide.
Due to the limited availability of experimental data for its direct analogue, 2-lodo-5-
nitrosobenzamide, this document focuses on the well-characterized nitro derivative as a
proxy. The methodologies and analytical techniques described herein are largely applicable to
the structural analysis of the nitroso compound, with expected variations in spectroscopic and
crystallographic data reflecting the differences between the nitro and nitroso functional groups.

This in-depth guide is intended for researchers, scientists, and professionals in the field of drug
development, providing a comprehensive overview of the synthesis, characterization, and
potential biological relevance of 2-lodo-5-nitrobenzamide.

Chemical Structure and Properties

2-lodo-5-nitrobenzamide is a halogenated nitroaromatic compound. The presence of an iodine
atom, a nitro group, and a benzamide moiety confers upon it specific chemical and physical
properties relevant to its synthesis and potential biological activity.
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Property Value

Molecular Formula C7H5IN203
Molecular Weight 292.03 g/mol
CAS Number 181376-12-5
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Experimental Protocols
Synthesis of 2-lodo-5-nitrobenzamide

A plausible synthetic route to 2-lodo-5-nitrobenzamide involves a multi-step process starting
from a commercially available precursor. Acommon method is the acylation of 2-iodo-5-
nitroaniline.[1] An alternative pathway could involve the amidation of 2-iodo-5-nitrobenzoic acid.

Protocol: Synthesis via Sandmeyer-type lodination and Amidation

This protocol outlines a general procedure that can be adapted for the synthesis of 2-lodo-5-
nitrobenzamide, starting from 2-amino-5-nitrobenzoic acid.

Step 1: Diazotization and lodination of 2-Amino-5-nitrobenzoic Acid

e Suspend 2-amino-5-nitrobenzoic acid in an acidic aqueous solution (e.g., HCI) and cool the
mixture to 0-5 °C in an ice bath.

e Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to
form the diazonium salt.

 To the diazonium salt solution, add a solution of potassium iodide (KI).

o Allow the reaction mixture to warm to room temperature and then heat under reflux to
facilitate the substitution of the diazonium group with iodine.

e Cool the mixture and collect the precipitated 2-iodo-5-nitrobenzoic acid by filtration. Purify
the crude product by recrystallization.
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Step 2: Amidation of 2-lodo-5-nitrobenzoic Acid

» Activate the carboxylic acid group of 2-iodo-5-nitrobenzoic acid. This can be achieved by
converting it to an acid chloride using thionyl chloride (SOCI2) or oxalyl chloride.

¢ In a separate flask, dissolve ammonia or an ammonia equivalent in a suitable aprotic
solvent.

e Slowly add the acid chloride solution to the ammonia solution at low temperature.
» Allow the reaction to proceed to completion.

e The resulting 2-lodo-5-nitrobenzamide can be isolated by filtration and purified by
recrystallization.

Click to download full resolution via product page

Synthetic workflow for 2-lodo-5-nitrobenzamide.

Spectroscopic and Crystallographic Data

The structural elucidation of 2-lodo-5-nitrobenzamide relies on a combination of spectroscopic
techniques and X-ray crystallography. While a complete dataset for this specific molecule is not
readily available in the public domain, the following sections describe the expected data based
on the analysis of closely related compounds.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the amide protons. The aromatic protons will exhibit a splitting pattern
characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by
the electron-withdrawing effects of the nitro and iodo groups and the amide group.

13C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the
molecule. The carbonyl carbon of the amide will appear significantly downfield. The chemical
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shifts of the aromatic carbons will be influenced by the attached substituents.

1H NMR (Predicted) 13C NMR (Predicted)

Aromatic Protons: 7.5 - 8.5 ppm (multiplets) Carbonyl Carbon: ~165-170 ppm

Amide Protons (NH2): 7.0 - 8.0 ppm (broad

] Aromatic Carbons: 120 - 150 ppm
singlet)

C-I Carbon: ~90-100 ppm

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm~1) (Predicted)
N-H Stretch (Amide) 3400 - 3200 (two bands, medium)

C-H Stretch (Aromatic) 3100 - 3000 (weak)

C=0 Stretch (Amide) 1680 - 1650 (strong)

N-O Stretch (Nitro, asymmetric) 1550 - 1500 (strong)

N-O Stretch (Nitro, symmetric) 1350 - 1300 (strong)

C-| Stretch 600 - 500 (weak)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak (M+) is expected at m/z corresponding to the
molecular weight of 2-lodo-5-nitrobenzamide.

Predicted Fragmentation Pattern:
e Loss of NHz: [M - 16]*

e Loss of NOz: [M - 46]*
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e Lossof I: [M - 127]*

o Formation of benzoyl cation derivatives: Fragmentation of the amide group can lead to
characteristic benzoyl-type ions.
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Predicted mass spectrometry fragmentation pathway.

X-ray Crystallography

While the crystal structure of 2-lodo-5-nitrobenzamide is not publicly available, analysis of the
crystal structure of 2-iodobenzamide provides insights into the expected molecular geometry
and intermolecular interactions.[4] The molecule would be largely planar, with the amide group
potentially showing some torsion relative to the benzene ring. Intermolecular hydrogen bonding
involving the amide group and potentially the nitro group would be expected to play a
significant role in the crystal packing.

Parameter (Based on Analogue) Expected Value
C-1 Bond Length ~2.1A
C-N (nitro) Bond Length ~1.5A
C=0 Bond Length ~1.2 A
C-N (amide) Bond Length ~1.3A

Biological Activity and Signaling Pathways
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Nitroaromatic compounds are known to possess a wide range of biological activities, including
antimicrobial and anticancer properties.[6][7] The mechanism of action often involves the
bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which
can induce cellular damage.

Potential Mechanism of Action:

The biological activity of 2-lodo-5-nitrobenzamide could be mediated through several
pathways. The nitro group can be reduced by cellular reductases to generate reactive nitrogen
species (RNS). These RNS can lead to oxidative stress, DNA damage, and inhibition of
essential enzymes.

Target Cell

Enzyme Inhibition

Enters cell

Bioreduction Reactive Nitrogen Species

(e.g., Nitroso Radical)

DNA Damage Apoptosis / Cell Death

2-lodo-5-nitrobenzamide Cellular Reductases

Oxidative Stress
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Proposed signaling pathway for biological activity.

The presence of the iodine atom could also contribute to its biological activity, potentially by
enhancing its lipophilicity and cellular uptake, or by participating in halogen bonding
interactions with biological targets.

Conclusion
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This technical guide provides a comprehensive framework for the structure elucidation of 2-
lodo-5-nitrobenzamide, presented as a well-documented analogue for the less-characterized 2-
lodo-5-nitrosobenzamide. The detailed experimental approaches, predicted spectroscopic
and crystallographic data, and plausible biological mechanisms of action offer a valuable
resource for researchers in medicinal chemistry and drug development. Further experimental
investigation is warranted to fully characterize 2-lodo-5-nitrosobenzamide and explore its
potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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